molecular formula C19H21N3O7S B2363847 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide CAS No. 941882-65-1

4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Cat. No. B2363847
CAS RN: 941882-65-1
M. Wt: 435.45
InChI Key: KBCLPDDHCNTXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H21N3O7S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Research : The compound has shown potential in cancer research, particularly in targeting hypoxic cells in solid tumors. A study by Shyam et al. (1999) demonstrated that the 4,5-dimethoxy-2-nitro analogue exhibited significant toxicity to hypoxic EMT6 mammary carcinoma cells, with minimal impact on aerobic cells (Shyam et al., 1999).

  • Synthesis and Chemical Properties : Research has been conducted on the synthesis and properties of related compounds. For instance, Saitoh et al. (2001) discussed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization (Saitoh et al., 2001).

  • Diagnostic Applications : Dehdashti et al. (2013) explored the use of a related compound in PET imaging for evaluating tumor proliferation, highlighting its potential in diagnostic applications (Dehdashti et al., 2013).

  • Drug Development : The compound has been involved in the development of novel medications. For example, Yoshida et al. (2014) described the synthesis of a molecule with an inhibitory effect on If current channels, indicating potential applications in drug development (Yoshida et al., 2014).

  • Pharmacological Studies : Hagihara et al. (2007) synthesized a series of derivatives as alpha(2C)-adrenergic receptor antagonists, revealing the compound's relevance in pharmacological research (Hagihara et al., 2007).

properties

IUPAC Name

4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-6-7-15-12(9-13)5-4-8-21(15)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLPDDHCNTXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

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